molecular formula C9H20O2Si B11907504 4-[(Trimethylsilyl)oxy]cyclohexanol CAS No. 54725-69-8

4-[(Trimethylsilyl)oxy]cyclohexanol

Cat. No.: B11907504
CAS No.: 54725-69-8
M. Wt: 188.34 g/mol
InChI Key: FGWOOBFLLUJICP-UHFFFAOYSA-N
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Description

Conceptual Framework of Silylation in Protective Group Strategies

Silylation is the process of replacing an active hydrogen in a molecule, such as the one in a hydroxyl group, with a silyl (B83357) group, typically a trialkylsilyl group like trimethylsilyl (B98337) (TMS). wikipedia.orgccspublishing.org.cn This transformation converts the reactive and often interfering alcohol into a much less reactive silyl ether. masterorganicchemistry.comontosight.ai The primary purpose of this "protection" is to mask the hydroxyl group from undesired reactions while chemical transformations are carried out on other parts of the molecule. numberanalytics.com

The effectiveness of a protecting group lies in its ability to be introduced and removed under mild conditions, without affecting other functional groups in the molecule. rsc.orgrsc.org Silyl ethers excel in this regard, offering a tunable range of stability based on the steric bulk and electronic properties of the substituents on the silicon atom. beilstein-journals.org

Significance of Cyclohexane (B81311) Scaffolds in Retrosynthetic Analysis

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. youtube.comresearchgate.netrsc.org The cyclohexane ring is a common structural motif in many complex natural products, making it a frequent subject of retrosynthetic disconnection. chegg.com The ability to selectively protect a hydroxyl group on a cyclohexane scaffold, as is the case with 4-[(Trimethylsilyl)oxy]cyclohexanol, provides chemists with a strategic advantage in planning synthetic routes. It allows for the controlled manipulation of other functional groups on the ring or on side chains, knowing that the hydroxyl group is safely masked.

Overview of Trimethylsilyl Ethers in Synthetic Design

Trimethylsilyl (TMS) ethers are among the most common and fundamental silyl protecting groups. wikipedia.orgbeilstein-journals.org They are relatively easy to form, typically by reacting an alcohol with a trimethylsilylating agent such as trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (B44280) (HMDS) in the presence of a base. gelest.com

The key advantages of TMS ethers in synthetic design include:

Ease of Formation: They can be introduced under mild conditions. gelest.com

Inertness: They are stable to a variety of non-acidic reagents, including many oxidizing and reducing agents, and organometallic reagents. masterorganicchemistry.com

Ease of Cleavage: The TMS group can be readily removed (deprotected) under mild acidic conditions or with fluoride (B91410) ion sources, regenerating the original alcohol. tandfonline.comgelest.com

This tunable reactivity makes TMS ethers, and by extension this compound, valuable tools for chemists to orchestrate complex synthetic sequences with high precision and efficiency.

Chemical Identity and Properties of this compound

The compound this compound is a bifunctional molecule containing both a free hydroxyl group and a protected hydroxyl group in the form of a trimethylsilyl ether. This unique structure makes it a valuable intermediate in organic synthesis.

PropertyValue
Chemical Formula C9H20O2Si
Molecular Weight 188.34 g/mol
CAS Number 207726-04-1
Appearance Typically a liquid
Synonyms Cyclohexanol (B46403), 4-((trimethylsilyl)oxy)-

Data sourced from PubChem CID 554465 nih.gov

Synthesis and Formation

The synthesis of this compound typically involves the selective protection of one of the hydroxyl groups of 1,4-cyclohexanediol (B33098). This can be achieved by carefully controlling the stoichiometry of the silylating agent.

A common method involves the reaction of 1,4-cyclohexanediol with one equivalent of a trimethylsilylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base like pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at controlled temperatures to favor monosilylation.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the presence of both a free secondary alcohol and a protected trimethylsilyl ether.

Reactions of the Hydroxyl Group: The free hydroxyl group can undergo a variety of reactions typical of secondary alcohols, such as oxidation to a ketone, esterification, or conversion to a leaving group for substitution or elimination reactions.

Cleavage of the Trimethylsilyl Ether: The trimethylsilyl ether is stable to many reaction conditions but can be selectively cleaved to regenerate the diol. This deprotection is commonly achieved using:

Acidic conditions: Mild aqueous acids can effectively remove the TMS group. gelest.com

Fluoride ion sources: Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are highly effective for cleaving silicon-oxygen bonds due to the high strength of the silicon-fluorine bond. tandfonline.com

This differential reactivity allows this compound to serve as a key intermediate in the synthesis of more complex molecules where the two hydroxyl groups of 1,4-cyclohexanediol need to be differentiated and reacted sequentially. For instance, it has been utilized in the synthesis of complex molecules where the cyclohexane scaffold is a core component. acs.orgnih.gov

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Spectroscopic DataKey Features
¹H NMR Signals corresponding to the trimethylsilyl group (a sharp singlet around 0.1 ppm), protons on the cyclohexane ring, and the proton of the hydroxyl group (which can be a broad singlet).
¹³C NMR Resonances for the carbons of the cyclohexane ring and the methyl carbons of the trimethylsilyl group.
IR Spectroscopy A broad absorption band in the region of 3300-3500 cm⁻¹ characteristic of the O-H stretching of the alcohol, and strong Si-O stretching bands around 1000-1100 cm⁻¹.
Mass Spectrometry The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group from the trimethylsilyl moiety.

Interpretations based on typical spectroscopic values for similar compounds. ethz.ch

Thermodynamic and Physical Properties

While specific experimental data for this compound is not widely published, its physical properties can be inferred from related cyclohexanol derivatives. chemeo.comontosight.ainih.gov It is expected to be a liquid at room temperature with a boiling point that is higher than cyclohexanol due to its increased molecular weight. Its solubility will be influenced by both the polar hydroxyl group and the nonpolar trimethylsilyl group, making it soluble in a range of organic solvents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54725-69-8

Molecular Formula

C9H20O2Si

Molecular Weight

188.34 g/mol

IUPAC Name

4-trimethylsilyloxycyclohexan-1-ol

InChI

InChI=1S/C9H20O2Si/c1-12(2,3)11-9-6-4-8(10)5-7-9/h8-10H,4-7H2,1-3H3

InChI Key

FGWOOBFLLUJICP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1CCC(CC1)O

Origin of Product

United States

Synthetic Methodologies for 4 Trimethylsilyl Oxy Cyclohexanol and Analogous Systems

Direct Silylation of Hydroxyl Functions

The most straightforward method for synthesizing 4-[(trimethylsilyl)oxy]cyclohexanol involves the direct silylation of a cyclohexanediol. This process entails the reaction of the alcohol's hydroxyl groups with a silylating agent.

Reagent Selection in Trimethylsilylation

The choice of silylating agent is critical and influences the reaction's efficiency and conditions. Commonly used reagents include trimethylsilyl (B98337) chloride (TMSCl) and trimethylsilyl triflate (TMSOTf).

Trimethylsilyl Chloride (TMSCl): TMSCl is a widely used, cost-effective reagent for trimethylsilylation. orgsyn.org These reactions typically require a base, such as triethylamine (B128534) or imidazole (B134444), to neutralize the hydrochloric acid byproduct. orgsyn.orgacs.org The reactivity of TMSCl can be enhanced by using it in polar aprotic solvents like dimethylformamide (DMF), which can itself act as a catalyst. acs.orgresearchgate.net

Trimethylsilyl Triflate (TMSOTf): TMSOTf is a much more reactive silylating agent compared to TMSCl. dtic.milwikipedia.org Its high electrophilicity allows for the silylation of even hindered alcohols under mild conditions. wikipedia.org Due to its reactivity, it is often used for the silylation of sensitive substrates or when TMSCl fails to give the desired product. dtic.milsigmaaldrich.com It is particularly effective in preparing silyl (B83357) enol ethers. wikipedia.orgsigmaaldrich.com

A comparison of common silylating agents is presented in the table below.

ReagentReactivityTypical ConditionsByproduct
Trimethylsilyl Chloride (TMSCl)ModerateBase (e.g., triethylamine, imidazole), often in CH₂Cl₂ or DMF. orgsyn.orgacs.orgHCl
Trimethylsilyl Triflate (TMSOTf)HighOften used with a non-nucleophilic base (e.g., 2,6-lutidine). wikipedia.orgTriflic Acid
Hexamethyldisilazane (B44280) (HMDS)LowRequires a catalyst (e.g., iodine, trimethylsilyl chloride). organic-chemistry.orgAmmonia

Catalytic Systems in Silylation Reactions

Various catalytic systems have been developed to promote the silylation of alcohols, offering milder reaction conditions and improved efficiency.

Lewis Base Catalysis: Lewis bases such as 4-(N,N-dimethylamino)pyridine (DMAP) and N-methylimidazole (NMI) are highly effective catalysts for silylation reactions. acs.orgresearchgate.net They function by activating the silylating agent. The reaction rates are significantly influenced by the choice of solvent, with Lewis basic solvents like DMF accelerating the reaction. acs.org

Lewis Acid Catalysis: Lewis acids, for instance, tris(pentafluorophenyl)borane, can catalyze the dehydrogenative silylation of alcohols with hydrosilanes. gelest.com

Other Catalytic Systems: Iodine has been shown to be an efficient and neutral catalyst for the trimethylsilylation of alcohols using hexamethyldisilazane (HMDS). organic-chemistry.org Transition metal catalysts, including ruthenium and rhodium complexes, are also employed, particularly in dehydrogenative silylation processes. gelest.comrsc.org

Control of Regio- and Stereoselectivity in Cyclohexanol (B46403) Silylation

When silylating polyhydroxylated cyclohexanes like cyclohexanediols, controlling which hydroxyl group reacts (regioselectivity) and the stereochemical outcome is crucial.

Regioselectivity: In diols, the relative reactivity of the hydroxyl groups often dictates the site of silylation. Primary alcohols are generally more reactive than secondary alcohols due to less steric hindrance. For example, tert-butyldimethylsilane (B7800976) has been used to selectively silylate the primary alcohol of methyl glycosides. gelest.com In cases where the hydroxyl groups have similar steric and electronic environments, achieving regioselectivity can be challenging. nih.gov However, catalyst-controlled methods have been developed to achieve regiodivergent silylation of chiral diols. nih.gov

Stereoselectivity: The stereochemistry of the cyclohexanol ring influences the rate and outcome of the silylation. Axial hydroxyl groups are generally more sterically hindered than equatorial ones, leading to preferential silylation of the equatorial hydroxyl group. The stereoselective reduction of cyclic ketones often yields the more thermodynamically stable alcohol, which can then be silylated. organic-chemistry.org Furthermore, kinetic resolution using chiral catalysts can selectively silylate one enantiomer of a racemic alcohol, providing access to enantiomerically enriched silylated cyclohexanols. nih.govrsc.org For instance, Cu-H-catalyzed enantioselective silylation has been used for the kinetic resolution of secondary alcohols. nih.gov

The table below summarizes factors influencing selectivity in cyclohexanol silylation.

FactorInfluence on SelectivityExample
Steric Hindrance Less hindered hydroxyl groups react faster. nih.govEquatorial alcohols are generally more reactive than axial alcohols.
Electronic Effects Electron-withdrawing or -donating groups can alter the nucleophilicity of the hydroxyl group.---
Catalyst Chiral catalysts can induce enantioselectivity in the silylation of racemic alcohols. nih.govnih.govAmino acid-based imidazole catalysts for regiodivergent silylation. nih.gov
Substrate Control Inherent stereochemistry of the substrate can direct the silylating agent. nih.govSilylation of a diol where one hydroxyl is adjacent to a smaller substituent. nih.gov

Kinetic Versus Thermodynamic Control in Silylation Processes

The outcome of a silylation reaction can be governed by either kinetic or thermodynamic control.

Kinetic Control: Under kinetic control, the product that is formed fastest predominates. These reactions are typically irreversible and are often carried out at low temperatures. The silylation of alcohols is often under kinetic control, where the less sterically hindered hydroxyl group reacts more rapidly.

Thermodynamic Control: Under thermodynamic control, the most stable product is the major product. These reactions are reversible, allowing the initial products to equilibrate to the most stable isomer. A shift from kinetic to thermodynamic control can be achieved by changing reaction conditions or catalysts. nih.gov For instance, the use of triphenylsilanethiol (B78806) (Ph₃SiSH) as a catalyst in the presence of a photoredox catalyst can lead to the isomerization of cis-1,2-diols to the more stable trans-diequatorial-1,2-diols, which is a thermodynamically controlled process. nih.govnih.gov In the context of silyl enol ether formation, silylation under acidic conditions can be under thermodynamic control, leading to the more stable enol derivative. researchgate.net The counteranion used in the generation of silylium (B1239981) ions can also influence whether a reaction proceeds under kinetic or thermodynamic control. rsc.org

Synthesis of this compound Precursors

An alternative approach to synthesizing this compound involves the derivatization of suitable precursors, such as cyclohexene (B86901) oxide.

Derivatization from Cyclohexene Oxide and Related Epoxides

Cyclohexene oxide is a versatile precursor that can be opened by various nucleophiles to yield functionalized cyclohexanols. nih.govwikipedia.org The ring-opening of epoxides is a key step in the synthesis of many complex molecules. mdpi.com

The synthesis of trans-1,2-cyclohexanediol (B13532) can be achieved through the acid-catalyzed hydrolysis of cyclohexene oxide. researchgate.net This diol can then be subjected to selective silylation. The ring-opening of cyclohexene oxide can be catalyzed by Lewis acids, which enhances the electrophilicity of the epoxide carbon atoms. nih.gov The choice of nucleophile and catalyst can control the regio- and stereoselectivity of the ring-opening reaction. For example, the enantioselective ring-opening of meso-cyclohexene oxide with phenyllithium, catalyzed by chiral Schiff base ligands, can produce chiral trans-2-phenylcyclohexanol. scielo.org.mx This highlights the potential to generate chiral silylated cyclohexanols from achiral starting materials.

The general reaction scheme is as follows: Cyclohexene → Cyclohexene Oxide → 1,2-Cyclohexanediol → this compound

This multi-step process offers a route to specific isomers of the target compound that may not be easily accessible through direct silylation of a commercially available diol.

Reduction and Functionalization of Cyclohexanone (B45756) Derivatives

The synthesis of this compound can be effectively achieved through the reduction of the corresponding ketone, 4-((trimethylsilyl)oxy)cyclohexan-1-one. This transformation is a staple in organic synthesis, where the carbonyl group of a ketone is converted to a hydroxyl group. The presence of the bulky trimethylsilyl ether at the 4-position influences the stereochemical outcome of the reduction.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. The choice of reagent and reaction conditions can dictate the stereoselectivity of the reduction, leading to either the cis or trans isomer of the resulting cyclohexanol. In the context of substituted cyclohexanones, the direction of hydride attack—either axial or equatorial—determines the stereochemistry of the alcohol product. libretexts.org

Generally, less sterically hindered reagents, like sodium borohydride, can approach from the axial face to avoid torsional strain, yielding an equatorial alcohol. Conversely, bulkier hydride reagents tend to attack from the more open equatorial face, resulting in an axial alcohol to minimize steric interactions with axial substituents at the C3 and C5 positions. libretexts.org For 4-((trimethylsilyl)oxy)cyclohexan-1-one, the large trimethylsilyl ether group creates a significant steric bias, influencing the approach of the nucleophilic hydride.

A study on the stereoselective reduction of various five- and six-membered cyclic ketones found that using lithium dispersion with catalytic amounts of iron(II) chloride or copper(II) chloride provides the thermodynamically most stable alcohol with high selectivity. organic-chemistry.org This method offers an efficient alternative to traditional hydride reductions for achieving specific diastereomers. organic-chemistry.org

The reaction typically proceeds by dissolving the silylated cyclohexanone in a suitable solvent, such as methanol (B129727) or ethanol (B145695) for NaBH₄, or tetrahydrofuran (B95107) (THF) for LiAlH₄, followed by the addition of the reducing agent at controlled temperatures. Subsequent workup with a mild acid protonates the resulting alkoxide to yield the final alcohol product. A tandem 1,4-reduction-aldol cyclization has also been shown to be induced by catecholborane in THF, forming six-membered cyclic aldol (B89426) products with high syn diastereoselectivity. organic-chemistry.org

Asymmetric Synthesis and Enantioselective Approaches to Chiral Silylated Cyclohexanols

The generation of chiral silylated cyclohexanols is of significant interest due to their role as versatile building blocks in the synthesis of complex molecules. Enantioselective methods, which can create specific stereoisomers, are crucial for these applications. Key strategies include the asymmetric reduction of prochiral ketones and the kinetic resolution of racemic alcohols.

One prominent method is the catalytic asymmetric hydrosilylation of ketones. This reaction involves the addition of a hydrosilane across the C=O bond, catalyzed by a chiral metal complex, to form a silyl ether. Subsequent hydrolysis can yield the chiral alcohol. Chiral ligands based on pyridine (B92270) and oxazoline (B21484) structures, when complexed with rhodium, have been shown to be effective for the hydrosilylation of prochiral ketones with good to modest enantioselectivity. acs.org Similarly, complexes formed from trans-1,2-diaminocyclohexane-based diamines and diethylzinc (B1219324) can catalyze the asymmetric hydrosilylation of ketones, achieving high enantiomeric excess. nih.gov The use of copper-based catalysts, generated in situ from a copper salt, a silane, and a chiral ligand like (S)-L4, offers a cost-effective alternative to rhodium and iridium catalysts for the enantioselective reduction of various ketones. acs.org

Another powerful technique is the kinetic resolution of racemic alcohols through enantioselective silylation. In this approach, a chiral catalyst selectively promotes the silylation of one enantiomer of a racemic alcohol mixture, allowing for the separation of the fast-reacting silylated enantiomer from the slow-reacting unreacted enantiomer. A study demonstrated the kinetic resolution of trans 2-arylcyclohexanols using a triaryl silyl chloride and a commercially available isothiourea catalyst. This method can be integrated into a one-pot reduction-silylation sequence starting from a 2-aryl-substituted ketone to produce a highly enantiomerically enriched silylated alcohol. nih.gov

Furthermore, chiral silylated cyclohexanols can be accessed from chiral silylated cyclohexenones. The enantioselective synthesis of 6-silylated 2-cyclohexenones has been achieved via hydrosilylation of the corresponding diazo-2-cyclohexenone in the presence of a chiral rhodium(II) catalyst. researchgate.netresearchgate.net These enones can then be subjected to stereoselective reduction of the ketone or the double bond to generate a variety of chiral silylated cyclohexanol derivatives. Biocatalysis, using ene-reductases, has also emerged as a potent tool for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones through the desymmetrization of prochiral cyclohexadienones, achieving excellent enantioselectivities (up to >99% ee). acs.org

The table below summarizes selected findings in the asymmetric synthesis of chiral silylated cyclohexanols and their precursors.

MethodCatalyst/ReagentSubstrateProductYield (%)Enantiomeric Excess (ee, %)
Asymmetric Hydrosilylation[Zn(diamine)] complexAryl-alkyl ketonesChiral silylated alcoholsup to 99up to 86
Kinetic Resolution via SilylationIsothiourea / Triaryl silyl chloridetrans 2-ArylcyclohexanolsEnantioenriched silylated alcohol--
Asymmetric HydrosilylationChiral Rh(II) catalystDiazo-2-cyclohexenone6-Silylated 2-cyclohexenone--
Biocatalytic DesymmetrizationEne-reductase (OPR3/YqjM)4,4-disubstituted 2,5-cyclohexadienonesChiral 4,4-disubstituted 2-cyclohexenones->99

Reactivity Profiles and Synthetic Transformations of 4 Trimethylsilyl Oxy Cyclohexanol

Transformations Involving the Trimethylsilyl (B98337) Ether Moiety

The trimethylsilyl ether group is not merely a placeholder; its reactivity is integral to the synthetic utility of 4-[(trimethylsilyl)oxy]cyclohexanol. The ease of its removal and the potential for the silicon atom to participate in rearrangements are key features.

The removal of the trimethylsilyl (TMS) group to reveal the free alcohol is a common and critical step in syntheses utilizing silyl (B83357) ethers. The lability of the Si-O bond allows for deprotection under a variety of mild conditions, which is advantageous when dealing with sensitive substrates. The choice of deprotection agent can be tailored based on the other functional groups present in the molecule. Common strategies include acid-catalyzed, base-catalyzed, and fluoride-ion-mediated cleavage.

Deprotection Method Reagent(s) Typical Conditions Notes
Acid-Catalyzed Acetic acid, HCl, p-TsOHAqueous organic solvent (e.g., THF/water)Mild and effective for simple TMS ethers.
Base-Catalyzed K₂CO₃, NaHCO₃Methanol (B129727) or ethanol (B145695)Very mild conditions, suitable for base-stable compounds.
Fluoride-Mediated Tetrabutylammonium (B224687) fluoride (B91410) (TBAF)THF or other aprotic solventsHighly effective and common, but the basicity of TBAF can sometimes cause side reactions.
Hydrofluoric acid (HF)Acetonitrile, often with pyridine (B92270) (HF-Py)Powerful reagent, can cleave more robust silyl ethers. Requires careful handling.
Specialized Reagents Trimethylsilyl bromide (TMSBr)Catalytic amounts in methanolCan offer high chemoselectivity, for instance, cleaving alkyl silyl ethers in the presence of aryl silyl ethers. nih.gov

These methods provide a robust toolbox for the synthetic chemist to selectively unmask the hydroxyl group of this compound at the desired stage of a synthetic sequence.

Under certain conditions, the silyl group can migrate from one atom to another within a molecule. The most well-known of these is the Brook rearrangement, which typically involves the intramolecular, base-catalyzed migration of a silyl group from a carbon atom to an oxygen atom of a hydroxyl group. alfa-chemistry.comorganic-chemistry.orgwikipedia.orgnumberanalytics.com The reverse reaction is known as the retro-Brook rearrangement. oup.com

While the classic Brook rearrangement involves a C-to-O migration, the term has been extended to include other [1,n]-migrations. organic-chemistry.org For a molecule like this compound, the potential for silyl group migration between the two oxygen atoms (an O-to-O migration) exists, particularly if the free hydroxyl group is deprotonated. Such migrations are well-documented for polyol systems and can be influenced by factors like the solvent, base, and the substituents on the silicon atom. acs.org For example, studies on quinic acid derivatives have shown that silyl groups can migrate between hydroxyl groups, and the equilibrium between isomers can be controlled by the reaction conditions. acs.org

Another relevant transformation is the 1,3-silyl migration in allylic systems. While this compound is not an allylic system itself, it could be converted to one, at which point photochemical or thermal conditions could potentially induce a migration of the silyl group. These rearrangements can be powerful tools for altering the connectivity and stereochemistry of a molecule in a controlled manner. purdue.eduyoutube.com

Participation in Carbon-Carbon Bond Forming Reactions

The functional groups of this compound allow it to participate in key carbon-carbon bond-forming reactions, either directly or after minor modification.

The Hosomi-Sakurai reaction is a powerful method for carbon-carbon bond formation, involving the Lewis acid-mediated reaction of an electrophile with an allylic silane. While this compound is not an allylsilane, its alcohol functionality can be used to synthesize one. More broadly, the presence of the silyl ether can influence the outcome of multicomponent reactions.

The general principle of the Hosomi-Sakurai reaction involves the activation of an electrophile (like an aldehyde or ketone) by a Lewis acid. The allylsilane then attacks the activated electrophile, with the silicon atom stabilizing the resulting carbocationic intermediate at the β-position. This is followed by elimination of the silyl group to form a new carbon-carbon bond and a double bond.

The silyl ether in this compound could play a role in related reactions. For example, silyl enol ethers, which can be formed from ketones, are common nucleophiles in Mukaiyama aldol (B89426) reactions, a close relative of the Hosomi-Sakurai reaction. The reactivity of silylated compounds in such transformations highlights the potential of this compound as a precursor for various nucleophilic partners in multicomponent reaction cascades.

The hydroxyl group of this compound can be activated by a Lewis acid, enhancing its reactivity towards electrophiles. Similarly, the silyl ether itself can be involved in Lewis acid-catalyzed processes. Lewis acids like titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) are commonly employed to promote reactions at oxygen-containing functional groups. nih.govethz.ch

For example, Lewis acids can catalyze the reaction of alcohols with a variety of electrophiles. In the context of this compound, this could involve the reaction of the free hydroxyl group with an epoxide or an acetal. Furthermore, Lewis acids are known to promote the reaction of silyl ethers with electrophiles. researchgate.net For instance, the ring-opening of acetals with silyl nucleophiles is effectively catalyzed by Lewis acids, a reaction that has been applied to the synthesis of piperidine (B6355638) alkaloids. nih.gov This demonstrates that both functional groups in this compound have the potential to be activated or to participate in reactions promoted by Lewis acids, making it a versatile substrate for constructing more complex molecular architectures. researchgate.net

Precursor to Diverse Cyclohexanol-Based Architectures

The utility of this compound as a precursor stems from its ability to participate in a range of synthetic transformations, leading to the formation of more complex molecules with specific stereochemistry and functionality. The free hydroxyl group can be oxidized, alkylated, or converted into a leaving group for substitution reactions, while the protected hydroxyl group provides a latent site for subsequent chemical manipulation.

Detailed research has explored the conversion of related 1,4-cyclohexanediol (B33098) derivatives into various functionalized cyclohexanes. For instance, the selective oxidation of one hydroxyl group in a protected 1,4-cyclohexanediol system leads to the corresponding cyclohexanone (B45756). This ketone can then serve as a key intermediate for the introduction of carbon-carbon bonds or other functional groups alpha to the carbonyl.

While specific research detailing the extensive synthetic transformations of this compound is not broadly published, its reactivity can be inferred from the well-established chemistry of protected cyclohexanols and diols. The following table outlines plausible synthetic transformations based on the known reactivity of similar compounds, highlighting the potential of this compound as a versatile precursor.

Table 1: Plausible Synthetic Transformations of this compound

Starting Material Reagents and Conditions Product Transformation Type

The synthesis of cis-1,4-cyclohexanediol, a stereoisomer of the parent diol of the title compound, has been achieved from 4-(acyloxy)cyclohexanones through reduction and hydrolysis, showcasing the manipulation of substituted cyclohexanone intermediates. google.com Furthermore, the synthesis of 4-substituted cyclohexanones, which are valuable intermediates for liquid-crystal materials, often involves the oxidation of the corresponding 4-substituted cyclohexanols. researchgate.net These examples underscore the importance of controlling the functionality at the 1- and 4-positions of the cyclohexane (B81311) ring, a process for which this compound is an ideal starting material.

The ability to selectively modify one of the two hydroxyl groups in a 1,4-cyclohexanediol system is a powerful tool in the synthesis of complex molecules, including pharmaceuticals and materials with specific properties. The trimethylsilyl ether in this compound provides a reliable and easily removable protecting group, enabling chemists to orchestrate a sequence of reactions to build molecular complexity with a high degree of control.

Advanced Spectroscopic Characterization for Research and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton framework within a molecule.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in a molecule. In 4-[(trimethylsilyl)oxy]cyclohexanol, the spectrum would be expected to show distinct signals for the trimethylsilyl (B98337) (TMS) group protons, the cyclohexyl ring protons, and the hydroxyl proton.

The protons of the trimethylsilyl group, being chemically equivalent, would typically appear as a sharp singlet at approximately 0.1 ppm. The protons on the cyclohexyl ring would exhibit more complex splitting patterns due to their different chemical environments (axial vs. equatorial) and spin-spin coupling with neighboring protons. The proton attached to the same carbon as the trimethylsilyloxy group (CH-O-Si) and the proton on the carbon bearing the hydroxyl group (CH-OH) would have characteristic chemical shifts, likely in the range of 3.5-4.0 ppm. The exact chemical shifts and coupling constants would be crucial for determining the relative stereochemistry of the two substituents (cis or trans). For comparison, the ¹H NMR spectrum of cyclohexanol (B46403) shows a signal for the CH-OH proton at around 3.58 ppm and a broad multiplet for the remaining ring protons between 1.04 and 2.04 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
(CH₃)₃Si-~0.1Singlet
Cyclohexyl-H (axial & equatorial)~1.2 - 2.0Multiplets
-CH-O-Si-~3.5 - 4.0Multiplet
-CH-OH~3.5 - 4.0Multiplet
-OHVariableSinglet (broad)

This table is predictive and based on typical chemical shift values for similar functional groups.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The trimethylsilyl group's methyl carbons would appear as a single peak at a characteristic upfield chemical shift, typically around 0-2 ppm. The carbon atoms of the cyclohexyl ring would resonate in the range of approximately 20-75 ppm. The carbons directly bonded to the oxygen atoms (C-O-Si and C-OH) would be the most downfield-shifted among the ring carbons due to the deshielding effect of the electronegative oxygen atoms, likely appearing in the 65-75 ppm range. For reference, in cyclohexanol, the carbon bearing the hydroxyl group (C-OH) appears at around 70 ppm, while the other ring carbons are found between 24 and 35 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
(CH₃)₃Si-~0 - 2
Cyclohexyl-C (unsubstituted)~20 - 40
-C-O-Si-~65 - 75
-C-OH~65 - 75

This table is predictive and based on typical chemical shift values for similar functional groups.

²⁹Si NMR spectroscopy is a specialized technique used to probe the chemical environment of silicon atoms. huji.ac.il For this compound, the ²⁹Si NMR spectrum would show a single resonance corresponding to the silicon atom of the trimethylsilyloxy group. The chemical shift of this signal provides valuable information about the electronic environment around the silicon atom. huji.ac.il The chemical shift range for silicon is wide, but for trimethylsilyl ethers of alcohols, it typically falls within a specific region. pascal-man.com The presence of a single peak would confirm the presence of only one type of silicon environment in the molecule. huji.ac.il

Variable-temperature (VT) NMR studies are instrumental in understanding the conformational dynamics of cyclic molecules like this compound in solution. nih.gov The cyclohexyl ring can exist in different chair conformations, and the substituents can be in either axial or equatorial positions. At room temperature, the interchange between these conformations may be rapid on the NMR timescale, resulting in averaged signals. researchgate.net

By lowering the temperature, it is possible to slow down this conformational exchange, allowing for the observation of individual conformers. researchgate.netnih.gov This can provide information on the relative energies of the different conformations and the energy barriers to their interconversion. nih.gov For this compound, VT-NMR could be used to determine the preferred orientation (axial or equatorial) of the trimethylsilyloxy and hydroxyl groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In the analysis of this compound, a sample is first vaporized and passed through a GC column, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. For this compound (C₉H₂₀O₂Si), the molecular weight is 204.34 g/mol . However, the molecular ion peak for trimethylsilyl ethers can sometimes be weak or absent in electron ionization (EI) mass spectra.

More importantly, the mass spectrum will display a characteristic fragmentation pattern. Common fragmentation pathways for trimethylsilyl ethers of cycloalkanols include the loss of a methyl group ([M-15]⁺), the loss of the trimethylsilyl group, and cleavage of the cyclohexyl ring. A prominent peak at m/z 73, corresponding to the [(CH₃)₃Si]⁺ ion, is a hallmark of trimethylsilyl compounds. The fragmentation pattern of the trimethylsilyl derivative of cyclohexanol shows characteristic ions that can be used for its identification. researchgate.net The analysis of these fragment ions allows for the unambiguous identification of the compound and an assessment of its purity.

Table 3: Common Fragment Ions in the Mass Spectrum of Trimethylsilyl Ethers

m/z Fragment Ion Significance
73[(CH₃)₃Si]⁺Characteristic of TMS compounds
M-15[M - CH₃]⁺Loss of a methyl group
M-89[M - OSi(CH₃)₃]⁺Loss of the trimethylsilyloxy group

This table presents common fragmentation patterns and is not exhaustive.

Interpretation of Mass Fragmentation Patterns

Mass spectrometry, particularly when coupled with gas chromatography (GC/MS), is a powerful tool for the structural analysis of silylated compounds like this compound. nih.gov The derivatization of cyclohexanol with a trimethylsilyl (TMS) group increases its volatility and thermal stability, making it suitable for GC/MS analysis. nih.gov The interpretation of the resulting mass spectrum involves recognizing characteristic fragmentation patterns of both the cyclohexanol ring and the TMS ether.

The electron ionization (EI) mass spectrum of underivatized cyclohexanol shows characteristic fragments, including a notable peak at m/z 57, which arises from an α-cleavage next to the hydroxyl group, and a peak corresponding to the loss of a water molecule (M-18). thieme-connect.denist.gov

When analyzing the TMS derivative, this compound, the fragmentation pattern becomes more complex but also more informative. General fragmentation pathways for TMS ethers include cleavage of the Si-C and Si-O bonds. The mass spectra of trimethylsilyl derivatives are often characterized by prominent ions resulting from the trimethylsilyl group itself. nih.gov

Key fragmentation patterns expected for this compound include:

Alpha (α)-Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group is a common fragmentation pathway for alcohols. libretexts.org

Loss of Trimethylsilanol: A neutral loss of trimethylsilanol, (CH₃)₃SiOH, from the molecular ion is a potential fragmentation pathway.

Ring Fragmentation: The cyclohexane (B81311) ring can undergo cleavage to produce a series of hydrocarbon fragments.

TMS-Specific Fragments: Ions characteristic of the TMS group, such as the trimethylsilyl cation [(CH₃)₃Si]⁺ at m/z 73, are typically observed.

A study on the mass spectrometric fragmentation of various TMS derivatives provides a comprehensive overview of the expected patterns. nih.gov For cyclic silylated alcohols, the fragmentation is influenced by the ring structure. For instance, in the mass spectrum of cyclohexanol itself, a significant fragment is observed at m/z 57. thieme-connect.de The presence of the bulky trimethylsilyloxy group on the cyclohexane ring at the 4-position will significantly influence the fragmentation, leading to a unique mass spectrum that can be used for its identification.

Expected Fragment Ion (m/z)Origin
[M]+Molecular Ion
M-15Loss of a methyl group (•CH₃) from the TMS group
M-18Loss of water (H₂O)
73Trimethylsilyl cation [(CH₃)₃Si]⁺
57Fragment from cyclohexanol ring cleavage thieme-connect.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In this compound, the IR spectrum will be dominated by absorptions corresponding to the hydroxyl (-OH) group, the trimethylsilyl ether group (C-O-Si), and the hydrocarbon backbone of the cyclohexane ring.

The most distinct feature in the IR spectrum of an alcohol is the O-H stretching vibration. libretexts.org This typically appears as a strong and broad absorption band in the region of 3200–3600 cm⁻¹. The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. libretexts.orglibretexts.org

The C-O stretching vibration of a secondary alcohol like this compound gives rise to a strong absorption band typically found in the 1075-1150 cm⁻¹ range. spectroscopyonline.com The presence of the trimethylsilyloxy group introduces additional characteristic bands. The Si-O-C linkage and the Si-C bonds from the trimethylsilyl group will have their own specific vibrational frequencies. The asymmetric C-O-Si stretch is a key indicator, while the Si-C bonds also produce characteristic absorptions.

The IR spectrum of cyclohexanol itself shows a very broad, strong O-H stretch around 3391 cm⁻¹ and C-O stretching absorptions. orgchemboulder.com When analyzing this compound, one would expect to see these characteristic alcohol peaks, in addition to peaks confirming the presence of the silyl (B83357) ether.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
O-H (Alcohol)Stretching (H-bonded)3200–3600 Strong, Broad
C-H (Alkane)Stretching2850–3000 Medium to Strong
C-O (Secondary Alcohol)Stretching1075–1150 spectroscopyonline.comStrong
Si-O-C (Silyl Ether)Asymmetric Stretching~1050-1100Strong
Si-C (from TMS)Stretching/Bending~1250 and ~840Strong

X-ray Crystallography for Solid-State Stereochemical and Conformational Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide unequivocal information about the stereochemistry and conformational preferences of this compound.

For a substituted cyclohexane like this compound, X-ray analysis can resolve several key structural questions:

Stereoisomerism: It can distinguish between the cis and trans isomers, defining the relative spatial orientation of the hydroxyl and trimethylsilyloxy groups (i.e., whether they are on the same or opposite sides of the cyclohexane ring).

Conformation: It can determine the preferred conformation of the six-membered ring, which is typically a chair conformation to minimize steric strain. The analysis would reveal whether the substituents (–OH and –OSi(CH₃)₃) occupy axial or equatorial positions. Generally, bulky groups like trimethylsilyl prefer the more sterically favorable equatorial position.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule can be obtained.

Intermolecular Interactions: The crystal packing reveals how individual molecules interact with each other in the solid state, including details of hydrogen bonding networks involving the hydroxyl group. nih.gov

Computational and Theoretical Investigations of 4 Trimethylsilyl Oxy Cyclohexanol Systems

Conformational Analysis and Energetic Preferences

The cyclohexane (B81311) ring is not planar; it predominantly adopts a puckered chair conformation to minimize angle and torsional strain libretexts.orgyoutube.com. For substituted cyclohexanes, the orientation of the substituents as either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) is of critical importance. The interchange between two chair conformations is known as a ring flip libretexts.orggmu.edu.

Like other substituted cyclohexanes, 4-[(trimethylsilyl)oxy]cyclohexanol exists in a dynamic equilibrium between two chair conformations. In this equilibrium, a substituent that is axial in one chair becomes equatorial upon flipping, and vice-versa gmu.edu. Generally, bulky substituents are energetically favored in the equatorial position to avoid steric clashes with axial hydrogens on the same side of the ring libretexts.org.

However, silyloxycyclohexanes exhibit unique conformational behaviors. Studies on various silylated cyclohexane derivatives have reported unusually large populations of chair conformations with the silyloxy group in the axial position when compared to other bulky substituents scite.ainih.gov. This suggests that the energy difference between the axial and equatorial conformers is smaller than might be predicted based on steric bulk alone. For this compound, this equilibrium involves the -OH and -OSi(CH₃)₃ groups. In the trans isomer, one conformer would have both groups equatorial (e,e), and the other would have both groups axial (a,a). In the cis isomer, both conformers would have one axial and one equatorial group (a,e and e,a). The equilibrium will favor the most stable conformation, which is determined by the sum of all energetic interactions libretexts.org.

Table 1: Energetic Preferences of Chair Conformations

Conformation Substituent Positions General Stability Notes for Silyloxycyclohexanes
Chair 1 (trans) diequatorial (e,e) Generally most stable Favored, minimizes standard 1,3-diaxial strain.
Chair 2 (trans) diaxial (a,a) Generally least stable Unusually high populations observed due to stabilizing interactions. scite.ainih.gov
Chair 1 (cis) axial/equatorial (a,e) Intermediate Stability depends on which group is equatorial.

The conformational preferences in silyloxycyclohexanes are governed by a complex interplay of steric and electronic effects.

Steric Interactions : The primary destabilizing factor for axial substituents is 1,3-diaxial interaction, a form of steric strain between the axial group and the two axial hydrogens located on the third carbon atoms relative to the substituent libretexts.org. While both axial and equatorial silyl (B83357) groups experience repulsive 1,3-interactions, these can be partially relieved by rotation around the exocyclic C-O bond scite.ainih.govscilit.com. Uniquely, calculations have revealed attractive steric interactions between the substituents on the silicon atom and atoms at the 3, 4, and 5-positions of the cyclohexane ring. scite.ainih.govscilit.com These stabilizing attractive forces are calculated to be significantly greater in the axial conformation than in the equatorial one, which helps to offset the classic 1,3-diaxial repulsion and explains the unusually high axial populations. scite.ainih.govscilit.com

Dipole-dipole interactions are electrostatic attractions between the positive end of one polar molecule and the negative end of another youtube.comunizin.org. For a molecule to be polar, it must possess a net molecular dipole moment, which arises from the sum of its individual bond dipoles unizin.org.

In this compound, the C-O, O-H, and O-Si bonds are all polar due to differences in electronegativity between the bonded atoms. The C-O-Si linkage of the silyl ether group, in particular, creates a significant local dipole. The presence of these dipoles means that molecules of this compound will attract each other through dipole-dipole forces. These intermolecular forces are weaker than covalent bonds but influence the physical properties of the substance, such as its boiling point and solubility. The attraction occurs when the partially positive region of one molecule aligns with a partially negative region (like the oxygen atoms) of a neighboring molecule youtube.com.

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules nih.gov. These calculations solve the Schrödinger equation approximately, providing a detailed picture of molecular orbitals, energy levels, and geometries nih.gov.

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to investigate molecular systems.

Ab Initio Methods : These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), calculate molecular properties from first principles without relying on empirical parameters researchgate.netresearchgate.net. They have been successfully used to determine the structures, dihedral angles, and inversion barriers of silicon-containing cyclic compounds researchgate.net. For instance, ab initio calculations at the MP2 level have been used to investigate the equilibrium between axial and equatorial conformers in related molecules researchgate.net.

Density Functional Theory (DFT) : DFT is a widely used method that calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction nih.gov. It offers a good balance of accuracy and computational cost mdpi.com. DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries, calculate vibrational frequencies, and determine the energies of different conformers and transition states iosrjournals.orgresearchgate.net. These calculations are crucial for understanding reaction stereoselectivity and identifying the major factors, such as steric effects, that control it mdpi.com.

Table 2: Data from Quantum Chemical Calculations

Calculation Type Information Obtained Relevance to this compound
Geometry Optimization Lowest energy 3D structure, bond lengths, bond angles. iosrjournals.org Predicts the precise structure of the axial and equatorial conformers.
Frequency Calculation Vibrational modes (IR/Raman spectra), zero-point energies. researchgate.net Confirms optimized structures are true minima and provides theoretical spectra.
Single-Point Energy Electronic energy of a given geometry. nih.gov Calculates the relative energies of conformers to determine equilibrium populations.

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. Instead of focusing on electrons, MM treats atoms as balls and bonds as springs, governed by a set of parameters known as a force field arxiv.org.

MM simulations are significantly faster than quantum chemical calculations, making them ideal for exploring the full conformational landscape of flexible molecules arxiv.org. For silyloxycyclohexanes, the MM3 force field has been shown to be particularly effective scite.ainih.govscilit.com. These simulations can calculate the steric energies of different conformations, such as the various chair and boat forms, and identify the lowest-energy structures gmu.edu. Molecular mechanics calculations have corroborated experimental findings and other theoretical predictions, such as the eclipsing of the exocyclic C-O bond in silyloxycyclohexanes, and have been instrumental in identifying the attractive and repulsive forces that lead to their unusual conformational preferences. scite.ainih.govscilit.com

Table 3: Comparison of Computational Methods

Method Primary Application Computational Cost Key Advantage
Molecular Mechanics (MM) Exploring conformational landscapes, calculating steric energies. gmu.edu Low Speed; allows for simulation of large systems or long timescales. arxiv.org
Density Functional Theory (DFT) Calculating electronic structure, reaction pathways, relative energies. mdpi.com Medium Good balance of accuracy and cost for many systems.

Mechanistic Insights from Computational Modeling

Computational modeling serves as a powerful tool to elucidate the intricate details of chemical reactions at a molecular level. For a compound such as this compound, these methods could provide invaluable information on how it is formed and how it might participate in further chemical transformations.

The study of transition states is fundamental to understanding reaction mechanisms. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate. For the formation of this compound from 1,4-cyclohexanediol (B33098), or for its subsequent reactions, computational methods like Density Functional Theory (DFT) would be employed to locate and characterize the relevant transition states.

In a hypothetical transition state analysis for the monosilylation of 1,4-cyclohexanediol to form this compound, researchers would model the approach of the silylating agent (e.g., trimethylsilyl (B98337) chloride) to one of the hydroxyl groups. The calculations would reveal the geometry of the transition state, including the forming Si-O bond and the breaking Si-Cl bond, as well as the involvement of any catalysts or bases. The energy of this transition state, relative to the reactants, would provide the activation energy for the reaction.

A key area of interest would be the diastereoselectivity of the reaction, depending on whether the cis or trans isomer of 1,4-cyclohexanediol is used. The relative energies of the transition states leading to the different diastereomeric products would explain the observed product distribution.

Table 1: Hypothetical Transition State Energy Comparison for Silylation of 1,4-Cyclohexanediol Isomers

Reactant IsomerSilylating AgentComputational MethodHypothetical Activation Energy (kcal/mol) - Path A (Axial Attack)Hypothetical Activation Energy (kcal/mol) - Path B (Equatorial Attack)
cis-1,4-CyclohexanediolTrimethylsilyl chlorideDFT (B3LYP/6-31G)22.521.8
trans-1,4-CyclohexanediolTrimethylsilyl chlorideDFT (B3LYP/6-31G)23.120.9

This table is for illustrative purposes only, as specific research data for this reaction is not available.

Linear Free-Energy Relationships (LFERs) are a cornerstone of physical organic chemistry, used to understand how changes in the structure of reactants affect reaction rates and equilibria. The Hammett equation is a classic example of an LFER.

In the context of the silylation of cyclohexanol (B46403) derivatives, an LFER study could involve reacting a series of substituted cyclohexanols with a silylating agent and measuring the reaction rates. By plotting the logarithm of the rate constants against a parameter that describes the electronic effect of the substituent (e.g., the Hammett σ value), one can obtain a reaction constant (ρ). The sign and magnitude of ρ provide insight into the charge distribution in the transition state.

For a reaction involving this compound, one might study the effect of substituents on the trimethylsilyl group itself. However, more commonly, studies have focused on the silylation of a series of substituted alcohols. For instance, research on the silylation of substituted secondary alcohols has shown that the reaction rates can be correlated with Hammett parameters, revealing details about the transition state. researchgate.net A positive ρ value would indicate a buildup of negative charge (or a decrease in positive charge) at the reaction center in the transition state, while a negative ρ value would suggest the opposite.

Table 2: Illustrative Hammett Analysis for a General Alcohol Silylation Reaction

Substituent (X) on Aryl AlcoholHammett Constant (σ)Observed Rate Constant (k, M⁻¹s⁻¹)log(k/k₀)
-OCH₃-0.270.005-0.60
-CH₃-0.170.008-0.40
-H0.000.0200.00
-Cl0.230.0550.44
-NO₂0.780.8501.63

This table represents generalized data for illustrative purposes and does not reflect experimental results for this compound. The data is modeled on typical Hammett plots for reactions where a negative charge develops at the reaction center in the transition state.

The absence of specific studies on this compound highlights a gap in the current body of scientific knowledge and presents an opportunity for future computational and experimental research to explore the unique properties and reactivity of this compound.

Advanced Applications and Derivatives in Contemporary Organic Synthesis

Exploration of Other Silyl (B83357) Protecting Groups (e.g., TBDMS, TIPS) on Cyclohexanol (B46403) Scaffolds

While the trimethylsilyl (B98337) (TMS) group is a foundational protecting group, its lability often necessitates the use of more robust alternatives in multi-step syntheses. The choice of silyl ether is critical and is dictated by the reaction conditions that the protected molecule must endure. The most common alternatives for protecting cyclohexanol scaffolds include the tert-butyldimethylsilyl (TBDMS) and the triisopropylsilyl (TIPS) groups.

The introduction of these bulkier silyl groups generally follows a similar protocol to that of TMS, typically involving the reaction of the corresponding silyl chloride (TBDMS-Cl or TIPS-Cl) or silyl triflate (TBDMS-OTf or TIPS-OTf) with the cyclohexanol in the presence of a base like imidazole (B134444) or 2,6-lutidine. researchgate.net The primary distinction between these protecting groups lies in their steric bulk and, consequently, their stability towards acidic and basic conditions.

The increased steric hindrance of TBDMS and TIPS groups provides greater stability compared to the TMS group. This stability is crucial in complex synthetic sequences where a variety of reagents and conditions are employed. The relative stability of common silyl ethers towards acidic hydrolysis follows a clear trend, which is a key factor in their selective application. researchgate.netresearchgate.net

Relative Rates of Acidic Hydrolysis for Silyl Ethers

Silyl Group Relative Rate of Cleavage
TMS (Trimethylsilyl) 1
TES (Triethylsilyl) 64
TBDMS (tert-Butyldimethylsilyl) 20,000
TIPS (Triisopropylsilyl) 700,000
TBDPS (tert-Butyldiphenylsilyl) 5,000,000

This table illustrates the enhanced stability of bulkier silyl ethers in acidic media. researchgate.net

Similarly, their stability towards basic conditions also increases with steric bulk. This differential stability allows for the selective deprotection of one silyl ether in the presence of another, a strategy known as orthogonal protection, which is invaluable in the synthesis of polyhydroxylated compounds. For instance, a TMS ether can be cleaved under conditions that leave a TBDMS or TIPS ether intact.

The deprotection of these silyl ethers is typically achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the high affinity of silicon for fluorine. beilstein-journals.org However, the conditions can be tuned to achieve selective removal based on the steric bulk of the silyl group.

Stereoselective Transformations of Derived Silyloxycyclohexanols

The presence of a bulky silyloxy group on a cyclohexanol ring can significantly influence the stereochemical outcome of subsequent reactions. This steric directing effect is a powerful tool for achieving high levels of diastereoselectivity. By blocking one face of the ring, the silyloxy group can guide incoming reagents to the opposite face, thereby controlling the formation of new stereocenters.

A notable application of this principle is in the diastereoselective reduction of ketones. For example, the reduction of a 4-(silyloxy)cyclohexanone can lead to the preferential formation of either the cis or trans diol, depending on the reducing agent and the steric bulk of the silyl group. A bulky silyloxy group will direct hydride attack to the less hindered face of the ketone, leading to a predictable stereochemical outcome.

Furthermore, the silyloxy group can influence the stereoselectivity of reactions at adjacent positions. In the case of silyloxycyclohexenes, the silyloxy group can direct epoxidation or hydrogenation reactions. For instance, in the epoxidation of a cyclohexenol (B1201834) derivative, the hydroxyl group (or its silylated counterpart) can direct the epoxidizing agent (like m-CPBA) to the syn face of the double bond, resulting in a high degree of stereocontrol. nih.gov This directing effect is a common strategy in the synthesis of complex polycyclic natural products where precise control of stereochemistry is paramount.

The stereochemical influence of silyl ethers is also evident in conjugate addition reactions to cyclohexenones. The bulky silyl ether can dictate the facial selectivity of the incoming nucleophile, leading to the formation of a specific diastereomer. This strategy has been employed in the synthesis of highly substituted cyclohexanone (B45756) skeletons. beilstein-journals.org

Integration into Complex Molecule Synthesis and Natural Product Analogues

Silyloxycyclohexanol derivatives are valuable intermediates in the total synthesis of a wide array of complex molecules and natural products. Their utility stems from the robust nature of the silyl protecting group, which allows for extensive chemical transformations on other parts of the molecule, and the stereochemical control they can impart.

A prominent example is the synthesis of the antibiotic Platensimycin . In several synthetic routes towards this complex natural product, a key intermediate is a substituted cyclohexenone bearing a silyl ether. For instance, in the Nicolaou synthesis, a silylated enol ether of a cyclohexenone derivative is used to construct the intricate cage-like core of the molecule. organic-chemistry.org The silyl group serves to protect the enol ether during a crucial ruthenium-catalyzed intramolecular ene cyclization.

Another compelling example is found in the synthesis of the tetraquinane natural product (-)-Crinipellin A . While the core is a cyclopentane, the principles are directly applicable. The synthesis reported by Hee-Yoon Lee's group involves the conjugate addition to a cyclopentenone to form a silyl enol ether. organic-chemistry.org This intermediate is then carried through several steps, highlighting the stability and utility of the silyl ether in a complex synthetic sequence leading to a molecule with significant anticancer activity. organic-chemistry.org

The synthesis of the antiviral drug (-)-Oseltamivir (Tamiflu) also showcases the importance of protected cyclohexene (B86901) derivatives. Many syntheses start from shikimic acid or quinic acid, which are naturally occurring, highly functionalized cyclohexene carbocycles. organic-chemistry.orgnih.gov Throughout the various synthetic routes, the hydroxyl groups on the cyclohexane (B81311) ring are protected, often as silyl ethers, to allow for the selective manipulation of other functional groups and the introduction of the necessary stereocenters.

These examples underscore the strategic importance of silyloxycyclohexanol and its derivatives in modern organic synthesis. The ability to selectively protect and activate specific positions on the cyclohexyl scaffold, coupled with the stereochemical influence of the silyloxy group, provides chemists with a powerful toolkit for the construction of architecturally complex and biologically significant molecules.

Q & A

Basic: What are the recommended methods for synthesizing 4-[(Trimethylsilyl)oxy]cyclohexanol, and how can reaction efficiency be optimized?

The synthesis typically involves silylation of cyclohexanol derivatives using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., imidazole or pyridine) to protect the hydroxyl group. Reaction efficiency can be optimized by controlling moisture levels (to prevent hydrolysis of TMSCl) and using inert atmospheres. For large-scale production, reactive distillation techniques, as demonstrated in cyclohexanol synthesis via formic acid esterification and hydrolysis, may be adapted to enhance yield and reduce catalyst loadings . Conformational analysis of similar tert-butyl-substituted cyclohexanols suggests steric and solvent effects during silylation may influence reaction pathways .

Basic: What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm the presence of the trimethylsilyl group (δ ~0.1 ppm for 1^1H) and cyclohexanol backbone.
  • Infrared (IR) Spectroscopy : Detection of Si-O-C stretching vibrations (~1100 cm1^{-1}) and absence of free -OH bands (~3200–3600 cm1^{-1}) validate silyl ether formation. IR data for analogous compounds, such as 4-(1,1-dimethylethyl)-cyclohexanol, provide reference benchmarks .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Used to assess purity and identify volatile byproducts, as demonstrated in dehydration studies of methylcyclohexanol .

Advanced: How does the trimethylsilyl ether group influence the regioselectivity and stability of this compound in acid-catalyzed dehydration reactions?

The bulky trimethylsilyl group introduces steric hindrance, favoring elimination pathways that minimize steric strain. For example, in acid-catalyzed dehydration, the β-hydrogen anti to the silyl group is preferentially removed, leading to specific alkene products. This contrasts with Zaitsev’s rule, where steric effects override thermodynamic control, as observed in methylcyclohexanol dehydration studies . Computational modeling of conformational energies (e.g., tert-butylcyclohexanol systems) can predict regioselectivity trends .

Advanced: When encountering contradictory data in the analysis of reaction byproducts involving this compound, what methodological approaches can resolve such discrepancies?

  • Byproduct Isolation and Identification : Use GC-MS or preparative chromatography to isolate byproducts, as shown in methylcyclohexanol dehydration studies .
  • Mechanistic Re-evaluation : Compare experimental product ratios with computational predictions (e.g., DFT calculations) to identify overlooked pathways.
  • Kinetic Analysis : Monitor reaction progress under varying conditions (e.g., temperature, pH) to detect competing mechanisms, such as E1 vs. E2 elimination .

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